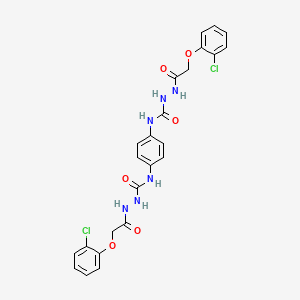
2-(4-Ethoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxycarbonylphenyl)phenol (4-EPCP) is a type of phenol compound that has many potential applications in scientific research. It is an aromatic compound that is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
2-(4-Ethoxycarbonylphenyl)phenol, 95% is widely used in scientific research due to its ability to act as a catalyst in a variety of reactions. It has been used in the synthesis of a variety of compounds, including drugs and other pharmaceuticals. It has also been used in the synthesis of dyes, fragrances, and other materials. Additionally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% has been used in the synthesis of polymers and other materials for use in the electronics industry.
Mécanisme D'action
2-(4-Ethoxycarbonylphenyl)phenol, 95% acts as a catalyst in a variety of reactions due to its ability to form hydrogen bonds with other molecules. This allows it to act as a bridge between two molecules, allowing them to react with each other. Additionally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% can act as a proton donor, allowing it to facilitate the transfer of protons between two molecules.
Biochemical and Physiological Effects
2-(4-Ethoxycarbonylphenyl)phenol, 95% has been studied extensively for its biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% has been shown to have anti-bacterial and anti-fungal properties. It has also been shown to have a protective effect against certain types of toxins.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Ethoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to store and handle. Additionally, it is a relatively inexpensive compound that is widely available. However, 2-(4-Ethoxycarbonylphenyl)phenol, 95% can be toxic in high concentrations and should be handled with caution.
Orientations Futures
There are a number of potential future directions for the use of 2-(4-Ethoxycarbonylphenyl)phenol, 95%. One potential application is in the synthesis of new drugs and pharmaceuticals. Additionally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% could be used in the synthesis of new materials for use in the electronics industry. Additionally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% could be used to develop new methods of synthesizing existing compounds, such as dyes, fragrances, and other materials. Finally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% could be used to develop new methods of synthesizing polymers and other materials.
Méthodes De Synthèse
2-(4-Ethoxycarbonylphenyl)phenol, 95% can be synthesized through a variety of methods. The most commonly used method involves the reaction of 4-ethoxycarbonylphenol with a base such as potassium hydroxide. This reaction produces 2-(4-Ethoxycarbonylphenyl)phenol, 95% as a white solid. Other methods of synthesis include the reaction of 4-ethoxycarbonylphenol with a catalytic amount of sulfuric acid, the reaction of 4-ethoxycarbonylphenol with an alkyl halide, and the reaction of 4-ethoxycarbonylphenol with an aldehyde or ketone.
Propriétés
IUPAC Name |
ethyl 4-(2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETNFNRANOTFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672972 |
Source


|
| Record name | Ethyl 2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxycarbonylphenyl)phenol | |
CAS RN |
1209444-83-6 |
Source


|
| Record name | Ethyl 2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




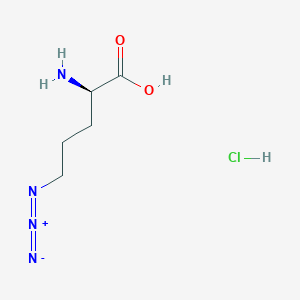

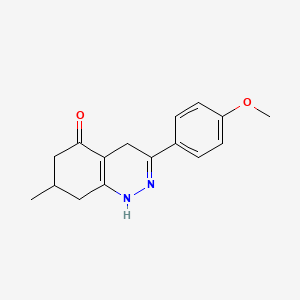
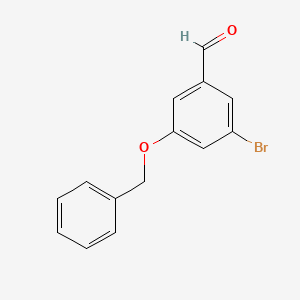

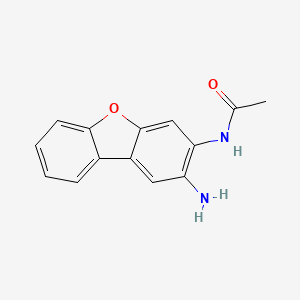
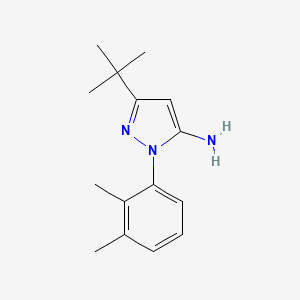
![2,10-Diaza-9-(4-(difluoromethoxy)phenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6341392.png)
![1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6341400.png)

